(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is an N-Fmoc-protected β2-homoamino acid. It serves as a building block for synthesizing β-peptides, particularly β2- and β2/β3-peptides. [] These peptides are of significant interest in scientific research due to their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a complex organic compound, recognized for its unique structural features and potential biological activities. It is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly employed as a protecting group in peptide synthesis. The compound's molecular formula is C₂₅H₂₁Cl₂N O₄, and it has a molecular weight of 470.36 g/mol. The stereochemical configuration of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is crucial as it influences its interactions with biological targets, making it significant in medicinal chemistry and drug development .
This compound falls under the category of amino acids and derivatives, specifically those modified with fluorenylmethoxycarbonyl groups. It is classified as an organic compound due to its carbon-based structure, which includes aromatic rings and functional groups such as carboxylic acids and amines. Its synthesis often involves multi-step organic reactions that highlight its complexity and relevance in synthetic organic chemistry .
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves several steps:
The reaction conditions are optimized for yield and purity, often utilizing solvents like dichloromethane or dimethylformamide under controlled temperatures to facilitate the desired transformations. The stereochemical integrity is maintained throughout the synthesis, critical for its biological activity .
The molecular structure of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid features:
The compound has a CAS number of 270063-52-0, with a purity level reported at 98%. The structural formula can be represented using SMILES notation: O=C(O)C[C@H](CC1=CC=C(Cl)C(Cl)=C1)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21
.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid can undergo various chemical transformations:
Common reagents include lithium aluminum hydride for reduction and various acids for hydrolysis. Reaction conditions are tailored to minimize side reactions and maximize yield.
The mechanism of action for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid primarily involves its interaction with biological targets:
In vitro studies are essential for elucidating these mechanisms and understanding how structural modifications influence activity .
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
Relevant data indicates stability under standard laboratory conditions but may decompose under extreme pH or temperature .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid has several scientific applications:
The synthesis of this β²-homoamino acid derivative follows a multi-step sequence initiated by the selective protection of the β-amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This protection occurs under Schotten-Baumann conditions (biphasic system of aqueous sodium carbonate and dichloromethane), achieving yields >85% at 0–5°C to minimize racemization [1] [6]. Subsequent coupling with 3-chlorophenyl precursors employs N,N'-dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt) catalysis in anhydrous DMF, facilitating amide bond formation between the protected amino acid backbone and the chlorophenyl moiety. Critical purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures ≥98% purity, as confirmed by analytical HPLC [6].
Stereoselectivity is achieved through chiral auxiliaries or enantioselective hydrogenation. The (S)-configuration is installed using L-di-tert-butyl aspartate as a chiral template, directing asymmetric alkylation at the β-carbon. This method achieves enantiomeric excess (ee) values of 96–99%, verified by chiral phase HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) [3]. Alternative routes employ Evans’ oxazolidinone auxiliaries, though with lower yield (70–75%) due to auxiliary removal challenges [2].
The 3-chlorophenyl group is introduced via Kumada coupling between a protected β-amino acid halide (bromide or iodide) and 3-chlorophenylmagnesium bromide (Pd(dppf)Cl₂ catalyst, THF, −78°C to room temperature). This method yields 80–85% of the coupled product with minimal homocoupling byproducts [6]. Alternatively, Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and a β-bromo-alanine derivative (Pd(PPh₃)₄, K₂CO₃) achieves 75–78% efficiency but requires rigorous boronic acid purification to avoid protodeboronation [2].
Table 1: Asymmetric Synthesis Routes for (S)-Configuration Installation
Chiral Method | Reagent/Catalyst | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
L-Aspartate Template | L-di-tert-butyl aspartate | 99 | 88 | [3] |
Evans’ Auxiliary | (S)-4-Benzyloxazolidinone | 97 | 70 | [2] |
Enantioselective Hydrogenation | Rh(DIPAMP) catalyst | 95 | 82 | [6] |
This compound serves as a key building block for β²-amino acids in hybrid peptide backbones, enabling resistance to proteolytic degradation. Its Fmoc group allows sequential coupling to Wang or Rink amide resins using standard SPPS protocols (20% piperidine/DMF deprotection, HBTU/DIPEA activation). The 3-chlorophenyl side chain enhances hydrophobic interactions in folded β-peptide structures, as demonstrated in NMR-based structural studies of antimicrobial peptides [6].
Compatible with commercial synthesizers (e.g., CEM Liberty Blue), the derivative undergoes coupling cycles (5 eq compound, 4.9 eq HBTU, 10 eq DIPEA in DMF, 25°C, 30 min) with >99% efficiency per cycle. Real-time photometric monitoring (ninhydrin tests) confirms near-quantitative coupling yields, minimizing deletion sequences in 20-mer β-peptides [6].
The Fmoc group exhibits predictable lability in secondary amine bases (piperidine > morpholine > DBU) but remains stable to mild acids (0.1% TFA). Kinetic studies show complete deprotection within 3 min in 20% piperidine/DMF, while the chlorophenyl butanoic acid backbone tolerates TFA concentrations up to 50% without cleavage [6]. Notably, the electron-withdrawing 3-chlorophenyl group marginally enhances Fmoc stability against nucleophiles (t₁/₂ = 15 min in piperidine vs. 12 min for phenyl analogs) [7].
Prolonged exposure to piperidine (>30 min) or elevated temperatures (>25°C) induces epimerization at C3 (up to 5% D-isomer), detected via diastereomeric HPLC peaks (Chirobiotic T column). This is mitigated by:
Table 2: Deprotection Efficiency and Stereochemical Integrity
Deprotection Reagent | Time (min) | Deprotection Yield (%) | Epimerization (%) |
---|---|---|---|
20% Piperidine/DMF | 3 | >99 | 0.8–1.2 |
2% DBU/DMF | 2 | 99 | <0.3 |
5% Piperazine/DMF | 8 | 98 | 0.5 |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2